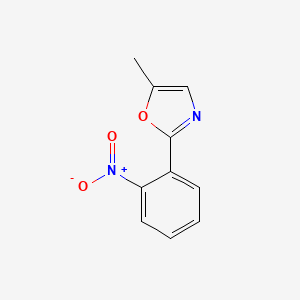

5-Methyl-2-(2-nitrophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAARHWYECEAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650076 | |

| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-70-6 | |

| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Journey of 5-Methyl-2-(2-nitrophenyl)oxazole: A Technical Guide

Abstract

The oxazole core is a privileged scaffold in medicinal chemistry and materials science, bestowing unique electronic and steric properties upon molecules that contain it.[1] This technical guide delves into the synthetic history and methodologies for a specific, yet representative, member of this class: 5-Methyl-2-(2-nitrophenyl)oxazole . While a singular "discovery" paper for this exact molecule is not prominent in the literature, its synthesis can be achieved through several robust and well-established named reactions for oxazole formation. This document provides a comprehensive overview of the most pertinent synthetic routes, offering in-depth, step-by-step protocols and a comparative analysis to guide researchers in drug development and synthetic chemistry. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving the target molecule.

Introduction to the 2-Aryloxazole Scaffold

The 2-aryloxazole moiety is a cornerstone in the design of novel chemical entities with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on both the oxazole ring and the aryl substituent dramatically influences the molecule's pharmacological profile. The presence of a methyl group at the 5-position and a nitrophenyl group at the 2-position, as in our target molecule, offers a unique combination of a potential metabolic handle and a versatile synthetic precursor for further functionalization, particularly through reduction of the nitro group.

This guide will focus on the most logical and historically significant methods applicable to the synthesis of this compound, providing both the theoretical underpinning and practical execution of these synthetic strategies.

Key Synthetic Strategies for this compound

The construction of the 2,5-disubstituted oxazole ring can be approached from several angles, primarily dictated by the availability of starting materials and the desired scale of the synthesis. Below, we detail the most relevant and efficient methods.

The Robinson-Gabriel Synthesis: A Classic Approach

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of a 2-acylamino-ketone.[3][4] This method is particularly well-suited for the preparation of 2,5-disubstituted oxazoles.

Causality of Experimental Choices: The choice of a strong dehydrating agent, such as sulfuric acid or phosphorus pentoxide, is crucial to drive the cyclization and subsequent dehydration to the aromatic oxazole. The reaction proceeds through an initial enolization of the ketone, followed by intramolecular attack of the amide oxygen and elimination of water.

Experimental Workflow: Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis workflow.

Detailed Protocol:

-

Preparation of N-(1-oxopropan-2-yl)-2-nitrobenzamide: To a solution of 2-amino-1-propanone hydrochloride (1.0 eq) in a suitable solvent such as pyridine, add 2-nitrobenzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by pouring it into ice-water and extracting the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-acylamino-ketone precursor.

-

Cyclodehydration: To the crude N-(1-oxopropan-2-yl)-2-nitrobenzamide, add concentrated sulfuric acid (or another suitable dehydrating agent) and heat the mixture, carefully monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis from α-Haloketones and Amides

A versatile and widely used method for oxazole synthesis involves the condensation of an α-haloketone with a primary amide.[3] This approach offers a convergent synthesis where the two key fragments of the target molecule are brought together in a single step.

Causality of Experimental Choices: The reaction proceeds via an initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and dehydration. The choice of a suitable base is often necessary to facilitate the initial N-alkylation and subsequent cyclization.

Experimental Workflow: α-Haloketone and Amide Condensation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(2-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the physicochemical characteristics of 5-Methyl-2-(2-nitrophenyl)oxazole , a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to not only present the available data but also to provide insights into the experimental rationale and methodologies that underpin the generation of such critical information.

Core Molecular Attributes of this compound

The foundational step in characterizing any potential drug candidate is to establish its fundamental molecular properties. These identifiers are crucial for regulatory submissions, patent applications, and ensuring the consistency of experimental results across different laboratories.

| Property | Value | Source |

| CAS Number | 52829-70-6 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₀H₈N₂O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 204.18 g/mol | Santa Cruz Biotechnology[1] |

| Chemical Structure |  | (Structure of a constitutional isomer for visualization) |

| Calculated LogP | 3.08140 | ChemSrc[2] |

| Calculated Polar Surface Area (PSA) | 71.85000 Ų | ChemSrc[2] |

Note: LogP and PSA values are computationally predicted and should be experimentally verified for definitive characterization.

Lipophilicity and its Impact on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It influences membrane permeability, plasma protein binding, and metabolic stability. The calculated LogP of 3.08 suggests that this compound possesses a moderate degree of lipophilicity.

Experimental Determination of LogP: The Shake-Flask Method

The gold-standard for experimental LogP determination is the "shake-flask" method, a protocol designed to be a self-validating system.

Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, representing the lipid and aqueous environments in the body, respectively.

Step-by-Step Protocol:

-

Preparation of Pre-saturated Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Standard Solution Preparation: A stock solution of this compound is prepared in the solvent in which it is more soluble.

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The choice of analytical method depends on the compound's chromophore and concentration.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

While specific spectra for this compound are not publicly available, spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. The expected ¹H NMR spectrum would show signals corresponding to the methyl group, the oxazole ring proton, and the protons on the nitrophenyl ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Key expected peaks would include those for the C=N and C-O stretches of the oxazole ring, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Conclusion: A Foundation for Further Development

The physicochemical properties of this compound, both calculated and those that would be determined through the robust experimental protocols detailed in this guide, are fundamental to its progression as a potential therapeutic agent. This in-depth understanding allows for the rational design of formulation strategies, the prediction of in vivo behavior, and the interpretation of structure-activity relationships. While a complete experimental profile for this specific molecule is not yet in the public domain, the methodologies presented here provide a clear and scientifically rigorous path for its comprehensive characterization.

References

-

ChemSrc. This compound. [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 5-Methyl-2-(2-nitrophenyl)oxazole (CAS No. 52829-70-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Methyl-2-(2-nitrophenyl)oxazole, identified by CAS number 52829-70-6. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway and predicts the expected analytical characterization based on established principles of organic chemistry and spectroscopy of analogous structures. The guide is designed to furnish researchers and drug development professionals with a foundational understanding of this molecule's chemical properties, enabling further investigation and application.

Introduction and Molecular Overview

This compound is a substituted oxazole derivative featuring a methyl group at the 5-position of the oxazole ring and a 2-nitrophenyl substituent at the 2-position. The oxazole core is a key structural motif in numerous biologically active compounds and functional materials. The presence of the nitroaromatic group suggests potential applications in medicinal chemistry, as nitro compounds are known to exhibit a wide range of pharmacological activities.

Table 1: Core Properties of this compound [1][2]

| Property | Value |

| CAS Number | 52829-70-6 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 5-methyl-2-(2-nitrophenyl)-1,3-oxazole |

| Canonical SMILES | CC1=CN=C(O1)C2=CC=CC=C2[O-] |

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

A highly effective and widely adopted method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This pathway involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, a plausible approach would involve the reaction of N-(1-oxopropan-2-yl)-2-nitrobenzamide.

Caption: Proposed Robinson-Gabriel synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-(1-hydroxypropan-2-yl)-2-nitrobenzamide

-

Dissolve alaninol in a suitable aprotic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride in the same solvent to the flask.

-

Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Work up the reaction by washing with dilute acid, then brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield the intermediate amide.

Step 2: Oxidation to N-(1-oxopropan-2-yl)-2-nitrobenzamide

-

Dissolve the N-(1-hydroxypropan-2-yl)-2-nitrobenzamide in an appropriate solvent for oxidation (e.g., dichloromethane for PCC or Swern oxidation).

-

Add the oxidizing agent (e.g., pyridinium chlorochromate (PCC) or perform a Swern oxidation) under controlled temperature conditions.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction and purify the resulting α-acylamino ketone, typically by column chromatography.

Step 3: Cyclodehydration to this compound

-

Treat the purified N-(1-oxopropan-2-yl)-2-nitrobenzamide with a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.

-

Heat the reaction mixture to facilitate the intramolecular cyclization and subsequent dehydration.

-

After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its structural components and data from analogous compounds.

Sources

Spectroscopic Characterization of 5-Methyl-2-(2-nitrophenyl)oxazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methyl-2-(2-nitrophenyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this heterocyclic compound. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally analogous compounds.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol , is a heteroaromatic compound featuring an oxazole ring substituted with a methyl group and a 2-nitrophenyl group.[1][2] The presence of the oxazole core, a privileged scaffold in medicinal chemistry, and the electronically distinct nitrophenyl substituent, makes this molecule an interesting subject for spectroscopic analysis and a potential building block in synthetic chemistry.[3] Understanding its spectroscopic signature is fundamental for its identification, purity assessment, and the characterization of its derivatives.

Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar substituted oxazole and nitrophenyl compounds.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the oxazole ring proton, and the methyl group protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H |

| ~7.6 - 7.8 | m | 2H | Ar-H |

| ~7.4 - 7.5 | t | 1H | Ar-H |

| ~7.1 | s | 1H | Oxazole-H (C4-H) |

| ~2.4 | s | 3H | -CH₃ |

Justification of Assignments:

-

Aromatic Protons (δ 7.4 - 8.2): The four protons on the 2-nitrophenyl ring will appear in the aromatic region. The electron-withdrawing nature of the nitro group and the oxazole ring will cause these protons to be deshielded, shifting them downfield. The splitting patterns (doublet, multiplet, triplet) arise from the coupling between adjacent protons on the phenyl ring.

-

Oxazole Proton (δ ~7.1): The proton at the C4 position of the oxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.

-

Methyl Protons (δ ~2.4): The three protons of the methyl group at the C5 position will be shielded relative to the aromatic protons and will appear as a singlet, characteristic of a methyl group attached to an unsaturated system.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2 (Oxazole) |

| ~150 | C5 (Oxazole) |

| ~148 | C-NO₂ (Aromatic) |

| ~133 | C (Aromatic) |

| ~131 | C (Aromatic) |

| ~129 | C (Aromatic) |

| ~125 | C (Aromatic) |

| ~124 | C4 (Oxazole) |

| ~123 | C (Aromatic) |

| ~11 | -CH₃ |

Justification of Assignments:

-

Oxazole Carbons (δ ~162, 150, 124): The carbons of the oxazole ring are typically observed in specific regions. C2, being adjacent to two heteroatoms, is the most deshielded. C5, attached to the methyl group, appears further downfield than C4.

-

Aromatic Carbons (δ ~123 - 148): The six carbons of the nitrophenyl ring will have distinct chemical shifts due to the electronic effects of the nitro group and the oxazole substituent. The carbon atom directly attached to the nitro group (C-NO₂) is expected to be significantly deshielded.

-

Methyl Carbon (δ ~11): The carbon of the methyl group is highly shielded and will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1480 | Medium-Strong | C=C Aromatic ring stretch |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) |

| ~1650 | Medium | C=N stretch (Oxazole) |

| ~1100 | Medium | C-O-C stretch (Oxazole) |

Interpretation of Key Bands:

-

N-O Stretching (ν ~1520, 1340 cm⁻¹): The most characteristic and intense bands in the IR spectrum will be due to the asymmetric and symmetric stretching vibrations of the nitro group. These strong absorptions are a key indicator of the presence of the -NO₂ functional group.[6]

-

C=N and C-O-C Stretching: The vibrations of the oxazole ring, specifically the C=N and C-O-C stretching, will give rise to bands in the fingerprint region, confirming the presence of the heterocyclic core.

-

C-H Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 204 | High | [M]⁺ (Molecular Ion) |

| 188 | Medium | [M - O]⁺ |

| 174 | Medium | [M - NO]⁺ |

| 158 | Medium | [M - NO₂]⁺ |

| 128 | High | [C₈H₆NO]⁺ |

| 103 | Medium | [C₇H₅N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Fragmentation Pathway:

The molecular ion ([M]⁺) is expected to be prominent. The fragmentation is likely to be initiated by the loss of fragments from the nitro group, such as O, NO, and NO₂. Subsequent fragmentation of the oxazole ring and the phenyl ring will lead to the other observed ions.[7][8]

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Synthesis

A plausible synthetic route to this compound is the van Leusen oxazole synthesis.[3] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

Reaction Scheme:

2-Nitrobenzaldehyde + Tosylmethyl isocyanide (TosMIC) --(Base, e.g., K₂CO₃)--> 5-(2-Nitrophenyl)oxazole

To obtain the 5-methyl derivative, a modified approach starting from a different precursor would be necessary, as the standard van Leusen reaction with an aldehyde yields a 5-substituted oxazole. A potential route could involve the reaction of 2-nitrobenzamide with a propargyl alcohol derivative, followed by cyclization.

A more direct and established method for the synthesis of 2,5-disubstituted oxazoles is the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the cyclization of an N-acylamino ketone.

Illustrative Protocol (Conceptual):

-

Acylation: React 1-aminopropan-2-one with 2-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to form N-(2-oxopropyl)-2-nitrobenzamide.

-

Cyclization/Dehydration: Treat the resulting N-(2-oxopropyl)-2-nitrobenzamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to effect the cyclization and dehydration to yield this compound.

Caption: Conceptual synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the fundamental principles of spectroscopy and comparison with related structures, offer a robust framework for the identification and characterization of this compound. The outlined synthetic strategy provides a practical context for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and to design experiments for its synthesis and analysis.

References

- Supporting Information - The Royal Society of Chemistry.

- Yalcin, I., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Journal of Molecular Structure: THEOCHEM, 855(1-3), 138-143.

-

Chemsrc. This compound | CAS#:52829-70-6. Available at: [Link]

- Pokrovsky, L., et al. (2021).

- Al-Hourani, B. J., et al. (2019). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2019(2), M1064.

-

ResearchGate. Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Available at: [Link]

-

NIST. 5-Methyl-2-nitrophenol. In NIST Chemistry WebBook. Available at: [Link]

- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634.

- Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 747-752.

- Chams, J., et al. (2007). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Investigación Clínica, 48(4).

- Sai Gugan, V., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3), 1543-1550.

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

- Jasm, S. S., Al-Tufah, M. M., & Hattab, A. (2023). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. Journal of Molecular Structure, 1272, 134172.

-

PubChem. 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. Available at: [Link]

- Reva, I., et al. (2010). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A, 114(34), 9234-9242.

- Lawal, M., & Abdullahi, M. (2019). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 14(3), 107-111.

- Shaikh, K., & Wishnok, J. S. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311.

- Araújo, D., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(13), 5130.4-Oxadiazole. Molecules, 28(13), 5130.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:52829-70-6 | Chemsrc [chemsrc.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scienceworldjournal.org [scienceworldjournal.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Characterization of 5-Methyl-2-(2-nitrophenyl)oxazole: Determining Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Photophysical Parameters

The interaction of molecules with light is a fundamental process that governs a wide range of scientific phenomena and technological applications. For a molecule like 5-Methyl-2-(2-nitrophenyl)oxazole, its utility as a fluorescent probe or a photosensitizer is directly linked to its ability to absorb and emit light, and the timescale over which these processes occur.

-

Fluorescence Quantum Yield (Φ): This dimensionless quantity represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals, such as in bio-imaging and immunoassays.

-

Fluorescence Lifetime (τ): This parameter describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence. The lifetime is an intrinsic property of a fluorophore and can be influenced by its local environment.[1][2] Lifetime measurements are critical for understanding dynamic processes and for techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

The presence of a nitrophenyl group in the target molecule is of particular significance. Nitroaromatic compounds are well-known to exhibit fluorescence quenching due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. Therefore, careful experimental design is paramount to accurately characterize the potentially low fluorescence of this compound.

Theoretical Foundations

The photophysical behavior of a molecule can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes of absorption, fluorescence, internal conversion, intersystem crossing, and phosphorescence.

The quantum yield and lifetime are mathematically related to the radiative (k_r) and non-radiative (k_nr) decay rates from the excited singlet state (S₁):

Φ = k_r / (k_r + k_nr)

τ = 1 / (k_r + k_nr)

Experimental Determination of Quantum Yield

The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Instrumentation

| Item | Specification |

| Fluorometer | A calibrated spectrofluorometer with excitation and emission monochromators. |

| UV-Vis Spectrophotometer | For measuring absorbance. |

| Cuvettes | Quartz cuvettes with a 1 cm path length. |

| Solvent | Spectroscopic grade, inert solvent (e.g., cyclohexane, ethanol). |

| Quantum Yield Standard | A well-characterized fluorophore with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). |

| This compound | Synthesized and purified.[3][4] |

Step-by-Step Protocol for Quantum Yield Measurement

Figure 2: Workflow for the determination of relative fluorescence quantum yield.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the this compound sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

-

Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Experimental Determination of Fluorescence Lifetime

Fluorescence lifetime measurements are typically performed using time-resolved fluorescence spectroscopy techniques.

Instrumentation

| Technique | Instrumentation |

| Time-Correlated Single Photon Counting (TCSPC) | A pulsed light source (picosecond laser or LED), a fast photodetector, and TCSPC electronics. This is the most common and accurate method. |

| Frequency-Domain Fluorometry | A modulated light source and a phase-sensitive detector to measure the phase shift and demodulation of the emission. |

Step-by-Step Protocol for TCSPC Measurement

Figure 3: Workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).

-

Sample Preparation: Prepare a dilute solution of this compound.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Fluorescence Decay Measurement: Acquire the fluorescence decay curve of the sample.

-

Data Analysis: The fluorescence decay data is fitted to an exponential or multi-exponential decay model after deconvolution with the IRF. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

Where:

-

I₀ is the intensity at time t=0.

-

τ is the fluorescence lifetime.

-

Considerations for this compound

-

Fluorescence Quenching: The nitro group is a strong electron-withdrawing group and is known to be an effective fluorescence quencher. This may result in a very low quantum yield and a short fluorescence lifetime for this compound.

-

Solvent Effects: The photophysical properties of the molecule may be sensitive to the polarity of the solvent. It is advisable to perform measurements in a range of solvents with varying polarities.

-

Purity of the Sample: The presence of fluorescent impurities can significantly affect the accuracy of the measurements. Therefore, it is crucial to use a highly purified sample.

Conclusion

While specific experimental data for the quantum yield and fluorescence lifetime of this compound is not currently documented, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By following these methodologies and considering the potential challenges associated with the nitroaromatic moiety, researchers can accurately characterize the photophysical properties of this molecule, paving the way for its potential application in various scientific and technological fields.

References

-

Geddes, C. D. (2013). Chemical Regulation of Fluorescence Lifetime. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence lifetimes for compounds 1 and 2 in different solvents. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of 5-Methyl-2-(2-nitrophenyl)oxazole

Foreword: Charting the Bio-Potential of a Novel Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The novel compound, 5-Methyl-2-(2-nitrophenyl)oxazole, represents an unexplored entity within this chemical space. The presence of a nitro group, a common pharmacophore that can be bioreduced to active metabolites, coupled with the versatile oxazole core, makes this molecule a compelling candidate for comprehensive biological screening.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to systematically uncover the therapeutic potential of this specific molecule. We will proceed from high-level computational predictions to a tiered, multi-pronged in vitro screening cascade, explaining the causality behind each experimental choice. Every protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Part 1: Preliminary Assessment and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, an in silico assessment provides a crucial predictive framework for a compound's potential bioactivities and drug-like properties. This initial step helps prioritize experimental pathways and manage expectations.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The primary goal of early-stage discovery is not only to find active compounds but also to identify those with favorable pharmacokinetic profiles.[5] We utilize computational models to predict these properties.

Rationale: ADMET profiling helps to flag potential liabilities early.[6][7] For instance, poor predicted oral bioavailability might steer the compound towards non-oral therapeutic applications, while a high toxicity flag would necessitate careful dose-ranging in subsequent cytotoxicity assays. Various online tools and software can be used to generate these predictions based on the compound's structure.[8][9][10]

Predicted Physicochemical and ADMET Properties (Hypothetical Data):

| Property | Predicted Value | Interpretation & Implication |

|---|---|---|

| Molecular Weight | 218.18 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption. |

| LogP | 2.5 | Optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10). |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Moderate Probability | The nitroaromatic group is a potential flag; requires experimental validation. |

| Blood-Brain Barrier (BBB) Permeation| Probable | May have potential for CNS-targeted activities. |

Target Prediction and Molecular Docking

Based on the activities of known oxazole derivatives, we can perform molecular docking studies against relevant biological targets.[10][11] This helps to generate hypotheses about the compound's mechanism of action.

Rationale: Docking provides a structural basis for potential activity. By predicting the binding affinity and interaction patterns of this compound with key protein targets, we can prioritize which biological assays are most relevant. For example, docking against cyclooxygenase (COX) enzymes can suggest anti-inflammatory potential.[12]

Part 2: The In Vitro Screening Cascade

The following multi-pronged screening approach is designed to efficiently test for the most probable activities associated with the oxazole scaffold.

Caption: High-level workflow for screening this compound.

Foundational Assay: General Cytotoxicity

Before assessing specific therapeutic activities, it is paramount to determine the compound's inherent toxicity against non-cancerous cells.

Rationale: This establishes a "therapeutic window." A compound that kills cancer cells (or bacteria) at a concentration that also kills healthy host cells has limited therapeutic potential. The Lactate Dehydrogenase (LDH) assay is a reliable method for measuring cytotoxicity by quantifying plasma membrane damage.[13][14]

Protocol 1: LDH Cytotoxicity Assay

-

Cell Culture: Plate a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) in a 96-well plate at a density of 1x10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 200 µM down to ~0.1 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls:

-

Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

-

Spontaneous LDH Release: Untreated cells (medium only).

-

Maximum LDH Release: Untreated cells with a lysis buffer added 45 minutes before the end of incubation (positive control).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Assay Execution:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[13]

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Arm 1: Anticancer Activity Screening

Many oxazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular mechanisms, including tubulin polymerization and protein kinases.[15][16]

Rationale: The initial screen for anticancer potential is typically a cell viability assay performed on a panel of cancer cell lines. The MTT assay is a robust, colorimetric method that measures metabolic activity, which is proportional to the number of viable cells.[17][18]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: MTT Cell Viability Assay

-

Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) into 96-well plates at 5,000-10,000 cells per well.[19][20] Allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[19]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.[19]

Hypothetical Anticancer Screening Data:

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |

| NCI-H460 | Lung Carcinoma | 25.2 ± 2.8 | 1.3 ± 0.2 |

| SF-268 | Glioma | > 100 | 1.1 ± 0.1 |

| HL-60 | Promyelocytic Leukemia | 8.5 ± 0.9 | 0.5 ± 0.07 |

Interpretation: A low micromolar IC₅₀ value, particularly in a specific cell line like HL-60, would be considered a "hit" and warrant further investigation, such as apoptosis assays.

Caption: The intrinsic apoptosis signaling pathway, a common target for anticancer agents.

Arm 2: Antimicrobial Activity Screening

The oxazole nucleus is a key component in many antibacterial agents, acting on various targets including DNA gyrase.[21] The rise of multi-drug resistant pathogens necessitates the discovery of new antimicrobial scaffolds.[1]

Rationale: The standard method for determining a compound's antimicrobial potency is to find its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24] The broth microdilution method is a high-throughput technique for determining MIC values against a panel of pathogenic bacteria.[25][26]

Protocol 3: Broth Microdilution for MIC Determination

-

Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[23][24]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB). Concentrations may range from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls:

-

Growth Control: Wells with bacteria and medium but no compound.

-

Sterility Control: Wells with medium only.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin).

-

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22][23] This can be assessed visually or by measuring absorbance at 600 nm.

Hypothetical Antimicrobial Screening Data:

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin (Control) MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 16 | 0.5 |

| Escherichia coli | Negative | >128 | 0.015 |

| Pseudomonas aeruginosa | Negative | >128 | 0.25 |

| Enterococcus faecium | Positive | 8 | 1 |

Interpretation: A low MIC value, particularly against a resistant strain, would be significant. The hypothetical data suggests some activity against Gram-positive bacteria, which could be a lead for further optimization.

Arm 3: Anti-inflammatory Activity Screening

Oxazole derivatives have been reported as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins.[27][28]

Rationale: An in vitro enzyme inhibition assay provides a direct measure of the compound's effect on a specific molecular target. A COX inhibitor screening assay can determine if the compound selectively inhibits COX-1, COX-2, or both.[29][30] Non-steroidal anti-inflammatory drugs (NSAIDs) work through this mechanism.[28]

Protocol 4: COX (COX-1/COX-2) Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, Heme cofactor, and the enzyme.

-

Inhibitor Addition: Add various concentrations of the test compound.

-

Controls:

-

100% Activity Control: Enzyme with no inhibitor.

-

Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

-

Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for exactly 2 minutes at 37°C.[31]

-

Reaction Termination: Stop the reaction (e.g., with a saturated stannous chloride solution).

-

Detection: The product of the reaction, Prostaglandin H₂, is unstable. The amount of Prostaglandin produced is typically measured via an ELISA for the more stable downstream product, Prostaglandin E₂ (PGE₂).[29]

-

Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value for both COX-1 and COX-2.

Hypothetical Anti-inflammatory Screening Data:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| This compound | 25.4 | 5.1 | 4.98 |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Control) | 15 | 0.05 | 300 |

Interpretation: The hypothetical data suggests that the compound is a moderately potent inhibitor of COX-2 with some selectivity over COX-1. This profile is desirable as selective COX-2 inhibition can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[30]

Conclusion and Forward Path

This technical guide outlines a systematic, hypothesis-driven strategy for the initial biological characterization of this compound. By integrating in silico predictions with a multi-armed in vitro screening cascade, this workflow enables the efficient identification of potential therapeutic activities. A "hit" in any of the primary screening arms—be it a low IC₅₀ against a cancer cell line, a low MIC against a bacterial pathogen, or selective inhibition of an inflammatory enzyme—would serve as a critical validation point, justifying progression to more advanced secondary assays, mechanism of action studies, and lead optimization efforts.

References

-

BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

-

Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

-

Grokipedia. (n.d.). Minimum inhibitory concentration. [Link]

-

Sheeja Rekha A G, et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Patil, S. D., et al. (2022, April 30). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Ouellet, M., & Percival, M. D. (2001). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

-

Wan, H. (2016). An overall comparison of small molecules and large biologics in ADME testing. ADMET & DMPK, 4(1), 1-22. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Asif, M. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

-

Singh, R. K., et al. (n.d.). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. [Link]

-

Panara, C., et al. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]

-

Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.3. [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. [Link]

-

ResearchGate. (n.d.). ADMET profiling results of the top five small molecules. [Link]

-

Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. [Link]

-

ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

-

Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(4), 641-651. [Link]

-

Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

-

Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]

-

ResearchGate. (n.d.). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

-

Semantic Scholar. (2017, September 1). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

-

Al-Soud, Y. A., et al. (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [Link]

-

Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]

-

Kovalishyn, V., et al. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. Molecular biotechnology, 65(7), 1081–1095. [Link]

-

ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. [Link]

-

ResearchGate. (2025, February). In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. [Link]

-

Wey, E., et al. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

-

Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. [Link]

-

G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. [Link]

-

Atun, S., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(21), 7249. [Link]

-

ResearchGate. (2019, June 29). (PDF) In-vitro Models in Anticancer Screening. [Link]

-

MDPI. (n.d.). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]

-

Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

-

PubMed. (2025, February 28). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. [Link]

-

ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. [Link]

-

Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(5), 874–900. [Link]

-

PubMed. (n.d.). Oxazole-Based Compounds As Anticancer Agents. [Link]

-

Asif, M. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

-

MDPI. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

-

MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. d-nb.info [d-nb.info]

- 4. cbijournal.com [cbijournal.com]

- 5. clinicalpub.com [clinicalpub.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. optibrium.com [optibrium.com]

- 8. rroij.com [rroij.com]

- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. grokipedia.com [grokipedia.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. eurekaselect.com [eurekaselect.com]

- 28. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 29. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

A-735: Investigating the Potential Mechanism of Action of 5-Methyl-2-(2-nitrophenyl)oxazole

A Technical Guide for Preclinical Research and Development

Abstract: 5-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound whose biological activities and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive framework for elucidating its potential therapeutic effects. Based on a structural analysis of its core moieties—the oxazole ring and the nitrophenyl group—we hypothesize several potential mechanisms of action, primarily centered on bioreductive activation and enzyme inhibition. This document outlines a structured, multi-pronged experimental approach, from initial cell-free assays to cellular and biochemical investigations, designed to systematically test these hypotheses. Detailed protocols, logical workflows, and data interpretation strategies are provided to guide researchers in drug development and chemical biology in uncovering the therapeutic potential of this and similar nitroaromatic compounds.

Introduction and Structural Rationale

This compound is a small molecule featuring two key structural motifs: a 1,3-oxazole ring and a 2-nitrophenyl group. While direct pharmacological data for this specific compound is scarce, its constituent parts are well-represented in a variety of bioactive molecules. This allows for the formulation of several evidence-based hypotheses regarding its potential mechanism of action.

-

The Nitroaromatic Moiety: The nitrophenyl group is a critical pharmacophore in many approved drugs, particularly in the antimicrobial and antiprotozoal space.[1][2] Its mechanism often involves enzymatic reduction of the nitro group within a target cell or microorganism. This bioactivation process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce cellular damage through oxidative stress or by forming covalent adducts with essential biomolecules.[3][4][5] This process can be highly specific, relying on enzymes like nitroreductases that are present in target pathogens but may have no mammalian homologue, offering a potential therapeutic window.[1]

-

The Oxazole Ring: The oxazole nucleus is a five-membered heterocyclic ring considered a "privileged structure" in medicinal chemistry.[6][7][8] It is found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][9] The oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, contributing to target binding affinity and specificity.[8] Its derivatives have been shown to act as enzyme inhibitors and modulators of various biological pathways.[8][10]

Based on this structural analysis, this guide will focus on investigating two primary, interconnected hypotheses for the mechanism of action of this compound, hereafter referred to as A-735 :

-

Hypothesis 1: Bioactivation via Nitroreduction. A-735 acts as a prodrug that undergoes intracellular nitroreduction to form cytotoxic reactive nitrogen species. This mechanism is expected to be most relevant for antimicrobial or anticancer applications.

-

Hypothesis 2: Direct Enzyme Inhibition. A-735, either in its parent form or as a metabolite, directly inhibits the activity of one or more key enzymes involved in disease pathology. The nitro group, being strongly electron-withdrawing, can facilitate interactions with nucleophilic residues in an enzyme's active site.[11]

This guide presents a logical, tiered approach to testing these hypotheses, beginning with foundational biochemical assays and progressing to more complex cellular models.

Proposed Mechanisms of Action and Investigational Pathways

Hypothesis 1: Bioactivation via Nitroreduction

The central tenet of this hypothesis is the enzymatic conversion of the nitro group of A-735 into reactive, cytotoxic species. This process is often catalyzed by flavoenzymes known as nitroreductases.[1][2] The proposed bioactivation cascade can proceed through one- or two-electron reduction pathways.

-

One-Electron Reduction: This pathway forms a nitro anion radical. In aerobic conditions, this radical can react with molecular oxygen in a "futile cycle" to regenerate the parent nitro compound while producing a superoxide anion, leading to significant oxidative stress.[12]

-

Two-Electron Reduction: This pathway sequentially reduces the nitro group to nitroso and then to hydroxylamine intermediates. These metabolites are highly reactive and can covalently modify cellular macromolecules like proteins and DNA, leading to cell death.[3][4]

The following diagram illustrates the proposed bioactivation pathway.

Caption: Proposed Bioactivation Pathway for A-735.

Hypothesis 2: Direct Enzyme Inhibition

A-735 may act as a direct inhibitor of a specific enzyme critical for a pathological process. The nitro group's electron-withdrawing nature can enhance the molecule's interaction with enzyme active sites, potentially leading to reversible or irreversible inhibition.[11][13] Given the broad therapeutic activities of oxazole and nitroaromatic compounds, several enzyme classes could be considered as potential targets:

-

Kinases: Involved in cell signaling, proliferation, and survival.

-

Cyclooxygenases (COX): Key enzymes in inflammation pathways.[8]

-

Dioxygenases: Such as 4-hydroxyphenylpyruvate dioxygenase, which is inhibited by the nitroaromatic drug nitisinone.[1]

-

Parasitic Enzymes: Such as trypanothione reductase in protozoa.[1]

The experimental workflow must therefore include broad profiling followed by specific validation assays.

Caption: Workflow for Investigating Direct Enzyme Inhibition.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for testing the proposed mechanisms of action.

Tier 1: Foundational Biochemical Assays

These initial experiments are designed to quickly assess the fundamental viability of each hypothesis in a cell-free environment.

Objective: To determine if A-735 can be reduced by a representative nitroreductase enzyme.

Principle: This assay monitors the oxidation of NADPH to NADP⁺, which is coupled to the reduction of the nitro-compound. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.

Materials:

-

A-735

-

Recombinant Nitroreductase (e.g., E. coli NfsB or a parasite-specific NTR)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of A-735 in DMSO (e.g., 10 mM).

-

In a 96-well plate, prepare reaction mixtures containing:

-

Assay Buffer

-

100 µM NADPH

-

1 µg/mL Nitroreductase enzyme

-

-

Prepare a serial dilution of A-735 in the assay buffer (e.g., from 100 µM to 0.1 µM final concentration). Add to the wells.

-

Include control wells:

-

No Enzyme Control: All components except the nitroreductase.

-

No Substrate Control: All components except A-735.

-

Positive Control: A known nitroreductase substrate (e.g., nitrofurantoin).

-

-

Initiate the reaction by adding NADPH.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

Data Analysis & Interpretation:

-

A significant increase in the rate of NADPH consumption in the presence of A-735 compared to the "No Substrate" control indicates that A-735 is a substrate for the nitroreductase.

-

Plot the reaction rate against the A-735 concentration to determine kinetic parameters (Kₘ, Vₘₐₓ).

| Parameter | Description | Interpretation |

| Vₘₐₓ | Maximum reaction rate | Efficiency of the enzyme in reducing A-735. |

| Kₘ | Michaelis constant | Affinity of the enzyme for A-735 (lower Kₘ = higher affinity). |

Objective: To identify potential enzyme targets of A-735 from a diverse panel.

Methodology:

-

Utilize a commercial fee-for-service screening panel (e.g., Eurofins, Reaction Biology) that covers a wide range of targets (kinases, proteases, phosphatases, etc.).

-

Submit A-735 for single-point screening at a standard concentration (typically 10 µM).

-

Request data as percent inhibition relative to a control inhibitor for each target.

Interpretation:

-

"Hits" are typically defined as enzymes showing >50% inhibition.

-

These hits become the priority for follow-up validation and dose-response studies (Protocol 3.1.3).

Objective: To quantify the potency of A-735 against specific enzyme "hits".

Procedure:

-

Perform the specific enzyme activity assay for the identified hit target (assay protocols vary by enzyme).

-

Test A-735 across a range of concentrations (e.g., 10-point, 3-fold serial dilution, starting from 100 µM).

-

Measure enzyme activity at each concentration.

-

Plot percent inhibition versus the logarithm of A-735 concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Cellular and Mechanistic Assays

These experiments investigate the effects of A-735 in a more biologically relevant cellular context.

Objective: To determine the effect of A-735 on the viability of relevant cell lines (e.g., cancer cell lines, bacterial cultures, or protozoan parasites).

Materials:

-

Target cell lines

-

A-735

-

Cell culture medium and reagents

-

Viability assay reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

96-well opaque or clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for mammalian cells) or acclimate.

-

Treat cells with a serial dilution of A-735 for a relevant time period (e.g., 24, 48, or 72 hours).

-

After incubation, add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the concentration that causes 50% reduction in viability (GI₅₀ or CC₅₀).

Interpretation:

-

A low GI₅₀ value suggests potent cytotoxic or anti-proliferative activity.

-

Comparing GI₅₀ values between cell lines expressing high vs. low levels of a specific nitroreductase can provide strong evidence for a bioactivation mechanism.

Objective: To measure the intracellular generation of ROS/RNS following treatment with A-735, a key indicator of bioreductive activation.

Materials:

-

Target cell lines

-

A-735

-

Fluorescent probes (e.g., CellROX™ Green for ROS, DAF-FM Diacetate for nitric oxide)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with A-735 at a concentration around its GI₅₀ value.

-

Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).

-

Towards the end of the treatment period, load the cells with the appropriate fluorescent probe according to the manufacturer's protocol.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence intensity using either flow cytometry (for quantitative population analysis) or fluorescence microscopy (for visualization).

Interpretation:

-

A significant increase in fluorescence in A-735-treated cells compared to controls confirms the induction of oxidative/nitrosative stress, supporting the bioactivation hypothesis.

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the mechanism of action of this compound (A-735). The proposed experimental workflows are designed to systematically and efficiently test the primary hypotheses of bioreductive activation and direct enzyme inhibition. Positive results from these assays will pave the way for more advanced studies, including:

-

Metabolite Identification: Using LC-MS/MS to identify the reduced metabolites of A-735 in cellular extracts.

-

Target Deconvolution: Employing chemical proteomics or genetic approaches (e.g., CRISPR screening) to definitively identify the cellular targets of A-735 or its active metabolites.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., infection models, tumor xenografts) to validate its therapeutic potential.

By following this structured approach, researchers can effectively navigate the complexities of preclinical drug discovery and unlock the potential of novel chemical entities like A-735.

References

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link][1][2][14]

-

Boelsterli, U. A. et al. (2009). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism. Available at: [Link][3][5]

-

Boelsterli, U. A. et al. (2009). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available at: [Link][4]

-

Chaudhary, P. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

-

Gómez-Pérez, V. et al. (2023). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available at: [Link][12]

-

Kakkar, S. & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link][7][15]

-

Li, S. et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link][8]

-

Pundir, R. et al. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Asian Journal of Research in Chemistry. Available at: [Link][6]

-

Creative Biolabs. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Available at: [Link][13]

-

Goyal, A. et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. Available at: [Link][10]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link][9]

-

Williams, D. H. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link][11]

Sources

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]

- 4. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In silico modeling of "5-Methyl-2-(2-nitrophenyl)oxazole" interactions

An In-Depth Technical Guide: In Silico Modeling of 5-Methyl-2-(2-nitrophenyl)oxazole Interactions for Accelerated Drug Discovery

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of "this compound," a novel small molecule with potential therapeutic relevance owing to its oxazole core.[1][2][3] As a Senior Application Scientist, my objective is not merely to present a sequence of steps but to instill a strategic, causality-driven approach to computational drug discovery. We will navigate the essential workflows—from initial ligand preparation to molecular docking, dynamic simulation, and pharmacokinetic profiling—treating each protocol as a self-validating system. This document is structured to empower researchers, scientists, and drug development professionals to rigorously assess novel chemical entities, prioritize candidates, and generate robust, data-driven hypotheses for subsequent experimental validation.

The Strategic Imperative for In Silico Analysis

In modern drug development, beginning with a novel chemical entity like this compound presents a landscape of immense opportunity and significant risk. The traditional path of synthesis and broad-panel screening is both resource-intensive and time-consuming.[4] Computational methods, or in silico modeling, have fundamentally altered this paradigm by providing a powerful, predictive lens through which we can evaluate a molecule's potential before committing to costly and complex wet-lab experiments.[5][6][7] This approach allows us to fail faster, learn quicker, and focus resources on candidates with the highest probability of success.